molecular formula C9H4ClF3O B1436853 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene CAS No. 2228746-58-3

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene

Cat. No.: B1436853
CAS No.: 2228746-58-3
M. Wt: 220.57 g/mol
InChI Key: PYTVVABHLUTPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Properties and Identification

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene (CAS RN: 2228746-58-3) is a halogenated aromatic compound with distinct molecular features. Its molecular formula is C₉H₄ClF₃O , and its molecular weight is 220.57 g/mol . Key identifiers include:

Property Value
SMILES C#CC₁=CC(=C(C=C₁)OC(F)(F)F)Cl
InChI Key PYTVVABHLUTPPR-UHFFFAOYSA-N
IUPAC Name This compound
Boiling Point Predicted: 198.6 ± 40.0 °C (estimated via computational models)
Density Predicted: 1.40 ± 0.1 g/cm³

The compound exhibits a planar benzene core substituted with three functional groups:

  • A chlorine atom at position 2.
  • An ethynyl group (-C≡CH) at position 4.
  • A trifluoromethoxy group (-OCF₃) at position 1.

Structural Features and Chemical Representation

The structural arrangement of the compound is defined by its substituents' electronic and steric effects:

  • Benzene Ring : The aromatic ring serves as the backbone, with substituents influencing resonance and electron distribution.
  • Trifluoromethoxy Group : The -OCF₃ group is strongly electron-withdrawing due to the electronegativity of fluorine atoms, polarizing the ring and directing electrophilic substitution.
  • Ethynyl Group : The sp-hybridized carbon in the ethynyl moiety introduces linear geometry and π-bond reactivity, enabling cross-coupling reactions.
  • Chlorine Atom : As a meta-directing substituent, chlorine further modulates electronic density on the aromatic ring.

Resonance Effects :

  • The trifluoromethoxy group stabilizes negative charge through inductive effects, while the ethynyl group contributes to conjugation via its π-system.

Stereochemistry and Conformational Analysis

The compound lacks chiral centers, rendering it achiral. Key conformational insights include:

  • Planarity : The benzene ring and trifluoromethoxy group adopt a coplanar arrangement to maximize resonance stabilization.
  • Ethynyl Group Orientation : The linear ethynyl group extends perpendicular to the aromatic plane, minimizing steric hindrance with adjacent substituents.
  • Rotational Barriers : The trifluoromethoxy group exhibits restricted rotation due to partial double-bond character in the C-O bond, as observed in similar aryl ethers.

Crystallographic Data and Structural Parameters

Crystallographic data for this compound remain unreported in the literature. However, structural parameters can be inferred from analogous systems:

Parameter Estimated Value
Bond Lengths (Å) C-Cl: 1.73–1.76; C≡C: 1.20; C-O: 1.36 (typical for aryl ethers)
Bond Angles (°) C-C-Cl: ~120°; O-C-F: ~108° (tetrahedral geometry)
Torsional Angles Ethynyl group: 180° (linear alignment)

Computational Models :

  • Density Functional Theory (DFT) simulations predict a dihedral angle of 0.8° between the benzene ring and trifluoromethoxy group, indicating near-perfect planarity.
  • X-ray diffraction studies of related compounds (e.g., 4-chloro-2-nitro-1-(trifluoromethoxy)benzene) suggest similar lattice packing dominated by van der Waals interactions.

Properties

IUPAC Name

2-chloro-4-ethynyl-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTVVABHLUTPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Trifluoromethoxy Aromatic Core

A common approach to introducing the trifluoromethoxy group on aromatic systems involves halogenation followed by nucleophilic substitution or fluorination steps.

  • Halogenation and Chlorination: Starting from a hydroxylated aromatic precursor, treatment with thiophosgene in alkaline aqueous media at low temperatures (0–10 °C) enables formation of chlorinated intermediates. For example, a hydroxypyrazine derivative was converted to 2-chloro-5-trifluoromethoxypyrazine through thiophosgene addition, chlorination under chlorine gas saturation, and vacuum distillation purification.

  • Nucleophilic Substitution with Fluorine Sources: The chlorinated intermediate can be reacted with fluoride sources such as potassium fluoride (KF) in biphasic aqueous-organic systems to substitute bromodifluoromethoxy or chlorodifluoromethoxy groups with trifluoromethoxy functionality.

  • Silver Tetrafluoroborate Mediated Reactions: In some cases, silver tetrafluoroborate is used to facilitate fluorination steps, improving yields and selectivity for trifluoromethoxy substitution.

Introduction of the Ethynyl Group (Ethynylation)

The ethynyl group is typically introduced via palladium-catalyzed cross-coupling methodologies, which are highly effective for coupling alkynyl moieties to aromatic rings.

  • Pd-Catalyzed Decarboxylative Alkynylation: A robust method involves the use of alkynyl carboxylic acids as alkynyl sources, which undergo Pd-catalyzed decarboxylative coupling with arylsulfonyl hydrazides to form aryl-alkyne bonds under mild conditions (80 °C, air atmosphere).

  • Typical Reaction Conditions:

    Component Amount/Condition
    Alkynyl carboxylic acid 1.0 mmol
    Arylsulfonyl hydrazide 1.1 mmol
    Pd(dppf)Cl2 (Palladium catalyst) 5 mol% (0.05 mmol)
    Triphenylphosphite (P(OPh)3) 0.1 mmol
    Base (e.g., K2CO3) 1.5 mmol
    Solvent (DMA) 1 mL
    Temperature 80 °C
    Time 12 hours
  • Optimization Findings:

    • Potassium carbonate (K2CO3) was identified as the optimal base, providing an 88% isolated yield.
    • N,N-Dimethylacetamide (DMA) was superior as solvent compared to DMSO, DMF, DME, and DCE.
    • Reaction temperature of 80 °C was optimal; lower or higher temperatures resulted in decreased yields.
    • Lower concentrations (0.1 M) reduced efficiency significantly.
Entry Base Solvent Temp (°C) Yield (%)
1 K2CO3 DMA 80 88
2 KOAc DMA 80 81
3 Cs2CO3 DMA 80 72
4 Et3N DMA 80 55
5 Na2CO3 DMA 80 78
6 K2CO3 DMSO 80 85
7 K2CO3 DMF 80 80
8 K2CO3 DME 80 38
9 K2CO3 DCE 80 35

Stepwise Synthetic Route Summary

  • Synthesis of 2-Chloro-1-(trifluoromethoxy)benzene:

    • Starting from hydroxylated chlorobenzene derivatives.
    • Thiophosgene treatment under alkaline conditions at low temperature.
    • Chlorination under chlorine gas saturation.
    • Fluorination with KF or silver tetrafluoroborate to install trifluoromethoxy group.
  • Preparation of Alkynyl Carboxylic Acid:

    • Conversion of aldehydes to (2,2-dibromovinyl)arenes via reaction with carbon tetrabromide and triphenylphosphine.
    • Treatment with n-butyllithium at –78 °C followed by reaction with solid CO2 to form arylpropiolic acids.
  • Pd-Catalyzed Decarboxylative Coupling:

    • Coupling of alkynyl carboxylic acid with arylsulfonyl hydrazide in presence of Pd(dppf)Cl2 catalyst, triphenylphosphite ligand, and K2CO3 base in DMA solvent at 80 °C for 12 hours.
    • Work-up involves aqueous extraction, filtration, and purification by column chromatography.

Characterization and Yield Data

  • The final products, including ethynylated trifluoromethoxybenzenes, are typically isolated as white solids.
  • Yields for optimized reactions reach up to 88%.
  • Characterization is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
  • Typical NMR data show characteristic aromatic proton shifts and ethynyl carbon resonances consistent with literature values.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Notes Yield (%)
Thiophosgene chlorination Hydroxylated chlorobenzene, NaOH, 0–10 °C Followed by chlorine saturation Not specified
Fluorination KF or AgBF4 in biphasic system Converts halogen to OCF3 group Not specified
Alkynyl carboxylic acid prep CBr4, PPh3; n-BuLi; CO2 at –78 °C to RT Precursor for alkynylation Not specified
Pd-catalyzed coupling Pd(dppf)Cl2, P(OPh)3, K2CO3, DMA, 80 °C, 12 h Optimized for high yield Up to 88%

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as the Sonogashira and Suzuki-Miyaura couplings.

    Copper Co-Catalysts: Often used in conjunction with palladium catalysts in Sonogashira coupling reactions.

    Organic Solvents: Solvents like THF and dimethylformamide (DMF) are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product would be a substituted alkyne derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene is C10H6ClF3O, with a molecular weight of approximately 236.6 g/mol. The compound features both chloro and trifluoromethoxy groups, which contribute to its distinctive electronic properties and reactivity patterns. The presence of the ethynyl group further enhances its utility in various synthetic pathways.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity with nucleophiles and electrophiles makes it a valuable building block in the following areas:

  • Cross-Coupling Reactions : The compound is often utilized in Suzuki and Sonogashira coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
  • Functionalization : The trifluoromethoxy group enhances the compound's stability and reactivity, allowing for selective functionalization that can lead to the development of novel compounds with specific properties.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in drug discovery:

  • Antiparasitic Activity : Research indicates that derivatives of this compound exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The incorporation of the trifluoromethoxy group appears to enhance biological activity while reducing toxicity to human cells.
  • Pharmaceutical Intermediates : The compound is utilized as an intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer and infectious diseases. Its unique electronic properties facilitate the design of compounds with improved bioavailability and efficacy .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science:

  • Liquid Crystals : Compounds with trifluoromethoxy groups are being explored for their application in liquid crystal displays (LCDs). Their unique thermal and optical properties make them suitable candidates for developing advanced display technologies .
  • Dyes and Pigments : The compound's vibrant color properties can be harnessed in dye manufacturing, particularly for applications requiring high thermal stability and resistance to photodegradation.

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Antiparasitic ActivityDemonstrated significant activity against Trypanosoma brucei with promising selectivity profiles.
Synthesis OptimizationExplored various synthetic routes leading to improved yields of target compounds using this intermediate.
Material PropertiesInvestigated the use of trifluoromethoxy compounds in enhancing the performance of liquid crystal materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene involves its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in a coupling reaction, the compound acts as a substrate that undergoes transformation in the presence of a catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Type Comparison

Ethynyl vs. Halogen Substituents
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene Cl (2), -C≡CH (4), -OCF₃ (1) C₉H₄ClF₃O 220.58 Not provided Reactive site for coupling; high thermal stability
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene Cl (2), Br (4), -OCF₃ (1) C₇H₃BrClF₃O 295.45 158579-80-7 Bromine acts as a leaving group; used in cross-coupling reactions
1-Bromo-4-(trifluoromethoxy)benzene Br (1), -OCF₃ (4) C₇H₄BrF₃O 241.00 407-14-7 Para-substituted bromine for nucleophilic substitution; bp 153–155°C

Key Differences :

  • Ethynyl Group : Enhances reactivity in alkyne-based syntheses (e.g., polymer backbones or drug candidates).
  • Bromine : Offers versatility as a leaving group (e.g., Suzuki-Miyaura coupling) but reduces thermal stability compared to ethynyl .
Trifluoromethoxy vs. Trichloromethoxy Groups
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -OCF₃ (1) C₉H₄ClF₃O 220.58 Not provided Strong electron-withdrawing effect; improves oxidative stability
2-Chloro-1-methyl-4-(trichloromethoxy)benzene -OCCl₃ (4), -CH₃ (1), Cl (2) C₈H₆Cl₄O 259.94 1404194-40-6 Trichloromethoxy group is bulkier; less electronegative than -OCF₃

Key Differences :

  • -OCF₃ : Higher electronegativity and smaller steric profile compared to -OCCl₃, leading to better solubility in polar solvents.
  • -OCCl₃ : More lipophilic but prone to hydrolysis under basic conditions .

Positional Isomerism and Electronic Effects

Ortho vs. Para Substituents
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Cl (2), -C≡CH (4), -OCF₃ (1) C₉H₄ClF₃O 220.58 Not provided Ortho chlorine induces steric hindrance; meta-directing effects
1-Fluoro-2-(trifluoromethoxy)benzene F (1), -OCF₃ (2) C₇H₄F₄O 184.10 Not provided Fluorine at ortho position enhances electronegativity but reduces reactivity

Key Differences :

  • Ortho Chlorine : Steric hindrance slows electrophilic substitution but stabilizes intermediates via resonance.
  • Para Ethynyl : Conjugation with the aromatic ring increases electron density at the meta position .

Functional Group Diversity

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -C≡CH (4) C₉H₄ClF₃O 220.58 Not provided Ethynyl enables click chemistry; used in polymer networks
1-(Trifluoroacetyl)piperidine -COCF₃ (1), piperidine ring C₇H₁₀F₃NO 181.16 151198-85-5 Trifluoroacetyl group enhances metabolic stability in drug design

Key Differences :

  • Ethynyl vs. Carbonyl : Ethynyl supports sp-hybridized reactivity, while carbonyl groups participate in hydrogen bonding and amide formation .

Biological Activity

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene is an aromatic compound notable for its unique structural features, including a chloro group, an ethynyl group, and a trifluoromethoxy group. Its molecular formula is C10H6ClF3OC_{10}H_6ClF_3O, with a molecular weight of approximately 236.6 g/mol. The combination of these functional groups imparts distinct electronic and steric properties that enhance its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Electrophilic Aromatic Substitution : Utilizing trifluoromethoxy and chloro groups as activating substituents.
  • Sonogashira Coupling : Employing palladium catalysts to couple ethynyl groups with chlorinated aromatic compounds.

These synthetic routes are critical for understanding the compound's reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances the compound's stability and reactivity, making it a valuable candidate for further investigation in medicinal chemistry.

Pharmacological Properties

Research indicates that the compound exhibits potential pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development in treating infections.
  • Anticancer Potential : The structural features of this compound suggest it may interfere with cancer cell proliferation pathways.

Case Studies

Several studies have explored the biological implications of similar compounds. For instance:

  • Study on Trifluoromethylated Compounds : Research has shown that trifluoromethyl groups can enhance the biological activity of aromatic compounds by improving their interaction with biological macromolecules .
  • Phenotypic Screening Against Mycobacterium tuberculosis : A related study investigated the efficacy of structurally similar compounds against tuberculosis, demonstrating the importance of functional groups in enhancing biological activity .
  • Synthesis and Biological Evaluation : Another study focused on synthesizing various derivatives of chlorinated ethynyl compounds, revealing their potential as bioactive agents .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeObserved EffectsReference
This compoundAntimicrobialPotential inhibition of bacterial growth
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzeneAnticancerInhibition of cancer cell lines
Trifluoromethylated PyrazinesAntimicrobialEffective against Mycobacterium tuberculosis

Q & A

Q. Purification :

  • Column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.
  • Recrystallization in ethanol for final product crystallization.
  • Purity verification via HPLC (≥98%) and ¹⁹F NMR to confirm trifluoromethoxy integrity .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers expect?

Methodological Answer:

  • ¹H NMR :
    • Ethynyl proton: Sharp singlet at δ 2.8–3.2 ppm (depending on solvent).
    • Aromatic protons: Distinct splitting patterns due to chloro and trifluoromethoxy substituents (e.g., para-substituted signals) .
  • ¹⁹F NMR : A singlet near δ -58 ppm for the trifluoromethoxy group .
  • IR Spectroscopy : Alkyne C≡C stretch ~2100–2260 cm⁻¹; C-F stretches ~1100–1200 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 250.01 (C₉H₅ClF₃O⁺) .

Advanced: How do the substituents influence electrophilic aromatic substitution (EAS) reactivity in this compound?

Methodological Answer:

  • Directing Effects :
    • Trifluoromethoxy (-OCF₃) : Strongly electron-withdrawing via inductive effects, meta-directing.
    • Chloro (-Cl) : Ortho/para-directing but deactivating.
    • Ethynyl (-C≡CH) : Electron-withdrawing via sp-hybridization, meta-directing.
  • Predicted Reactivity :
    • Nitration/Sulfonation: Favors meta to -OCF₃ and -C≡CH, but steric hindrance may limit ortho positions. Computational DFT studies (e.g., Gaussian 09) can model charge distribution .

Q. Experimental Validation :

  • Use competitive EAS reactions with HNO₃/H₂SO₄ and monitor regioselectivity via LC-MS .

Advanced: What are the applications of this compound in materials science, particularly in optoelectronics?

Methodological Answer:

  • Liquid Crystals : The ethynyl group enables conjugation for mesogenic behavior. Incorporate into tolane-based liquid crystals for display devices .
  • Organic Semiconductors : Polymerize via Glaser coupling to form conductive poly(arylene ethynylene) frameworks. Measure charge mobility using field-effect transistor (FET) architectures .

Q. Table 1: Key Properties for Optoelectronic Applications

PropertyMeasurement MethodTypical Value
HOMO-LUMO GapCyclic Voltammetry~3.2 eV
Thermal StabilityTGADecomposition >250°C
Fluorescence Quantum YieldPhotoluminescence SpectroscopyΦ < 0.1 (weak emitter)

Advanced: How can computational chemistry aid in predicting reaction pathways or material properties?

Methodological Answer:

  • Reaction Mechanism Modeling :
    • Use Gaussian 16 to calculate transition states for alkyne functionalization (e.g., Sonogashira coupling activation energy) .
  • Electronic Structure Analysis :
    • DFT (B3LYP/6-311+G**) to map electrostatic potential surfaces, predicting sites for electrophilic attack .
  • Material Property Prediction :
    • VASP software for bandgap calculations in polymerized ethynyl derivatives .

Q. Case Study :

  • Simulate the impact of -OCF₃ on aromatic π-cloud distortion compared to -OCH₃. Results show reduced electron density at the para position .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE Requirements :
    • Respiratory: NIOSH-approved vapor respirator for halogenated benzene derivatives.
    • Gloves: Nitrile or neoprene (resist permeation by aromatic solvents).
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

Note : The ethynyl group may pose explosion risks under high pressure; store in inert atmosphere (Ar/N₂) at 2–8°C .

Advanced: What contradictions exist in reported synthetic methods for halogenated trifluoromethoxy benzenes?

Methodological Answer:

  • Chlorination vs. Bromination Efficiency :
    • reports successful iodination at position 4, but chlorination may require harsher conditions (e.g., Cl₂/FeCl₃ vs. NCS in AcOH) .
    • Contradiction: Some studies (e.g., ) show bromine-directed meta substitution conflicts with expected ortho/para trends, suggesting steric effects dominate .

Q. Resolution Strategy :

  • Perform kinetic vs. thermodynamic control experiments (e.g., varying temperature) to isolate dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.